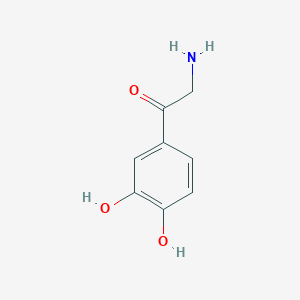2-Amino-1-(3,4-dihydroxyphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known as noradrenalone or Arterenone, is an organic compound with the molecular formula and a molecular weight of approximately 167.16 g/mol. It features a catechol moiety characterized by two hydroxyl groups on a benzene ring at the 3 and 4 positions, along with an amino group attached to the ethanone sidechain. This structural composition contributes to its reactivity and biological activity, making it a significant compound in various chemical and pharmacological applications .
Biochemistry and Occurrence:
Arterenone, also known as 2-amino-3',4'-dihydroxyacetophenone, is a small molecule found in the exoskeletons of insects. It is a type of aromatic amine, meaning it contains a benzene ring with an attached amino group (-NH₂) and two hydroxyl groups (-OH).
Here are some sources for the above information:
Potential Functions:
Despite its presence in insect exoskeletons, the exact biological function of arterenone remains unclear. Researchers have proposed several potential roles, including:
- Contributing to the sclerotization process: Sclerotization is the hardening of insect exoskeletons. Arterenone may play a role in cross-linking proteins and other molecules, contributing to the exoskeleton's rigidity.
- Acting as a precursor molecule: Arterenone might be a precursor to other important molecules in insects, such as pigments or signaling molecules.
- Having antioxidant properties: Some studies suggest arterenone may have antioxidant properties, potentially protecting insect tissues from damage.
Here are some sources for the above information:
Research Applications:
Due to its potential roles in insect biology, arterenone is being investigated in various scientific research fields:
- Insect physiology: Researchers are studying how arterenone affects insect development, molting, and other physiological processes.
- Insecticide development: Understanding the role of arterenone in exoskeleton formation could lead to the development of novel insecticides that target this process.
- Material science: The properties of arterenone, such as its potential role in cross-linking, could be of interest for material science applications.
Here is a source for the above information:
- A review of the applications of insect cuticular components
The biological activity of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone is primarily linked to its interaction with adrenergic receptors. Its activation of beta-adrenergic receptors triggers intracellular signaling pathways that enhance cardiovascular function and respiratory efficiency. Additionally, its catechol structure may contribute to antioxidant properties, potentially offering protective effects against oxidative stress .
Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone can be achieved through various methods:
- Reduction of Dopamine: Dopamine can be reduced to yield noradrenalone.
- Condensation Reactions: The compound can be synthesized via condensation reactions involving 3,4-diacetoxybenzaldehyde and hydrogen cyanide under specific conditions.
- Hydrochloride Formation: The hydrochloride salt form can be produced by reacting the base form with hydrochloric acid .
This compound has several applications in the pharmaceutical industry:
- Pharmacological Research: Used in studies related to adrenergic receptor activity and drug development.
- Antioxidant Studies: Investigated for its potential antioxidant properties due to its catechol structure.
- Analytical Chemistry: Employed as a standard in various chromatographic techniques for quantifying related compounds .
Interaction studies have shown that 2-Amino-1-(3,4-dihydroxyphenyl)ethanone effectively binds to beta-adrenergic receptors. This binding results in physiological responses that are critical for understanding cardiovascular dynamics and respiratory function. Research continues to explore its interactions with other receptor types and pathways to fully elucidate its pharmacological profile .
Several compounds share structural similarities with 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, each exhibiting unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Noradrenaline (Norepinephrine) | Contains similar catechol structure | Neurotransmitter involved in fight-or-flight response |
| 2-Amino-1-(2-hydroxyphenyl)ethanone | Hydroxyl group at different position | Potentially less active than noradrenalone |
| 4-Aminoaceto-1,2-dihydroxybenzene | Similar amino and hydroxyl groups | May exhibit different receptor affinities |
| Alpha-amino-3',4'-dihydroxyacetophenone | Similar catechol structure | Potential antioxidant effects |
Uniqueness
The uniqueness of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone lies in its specific arrangement of functional groups that enhance its binding affinity for beta-adrenergic receptors while also potentially offering antioxidant benefits not found in some related compounds. Its dual role as both a precursor for further synthetic applications and a subject of biological research underscores its significance in both chemistry and pharmacology .








